4-Chloromethyl-[1,3]dioxane

Antimicrobial 1,3-dioxacycloalkane Minimum Inhibitory Concentration (MIC)

4-Chloromethyl-[1,3]dioxane (CAS 1121-62-6) is a six-membered cyclic acetal bearing a reactive chloromethyl substituent at the 4-position. This structure confers dual functionality: the dioxane ring serves as a stable protecting scaffold for carbonyls and diols, while the pendant chloromethyl group acts as a potent electrophile for nucleophilic substitution and alkylation reactions.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 1121-62-6
Cat. No. B075608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-[1,3]dioxane
CAS1121-62-6
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC1COCOC1CCl
InChIInChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2
InChIKeyGKUCVLXFBHZZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethyl-[1,3]dioxane (CAS 1121-62-6) as a Strategic Electrophilic Building Block in Heterocycle Synthesis


4-Chloromethyl-[1,3]dioxane (CAS 1121-62-6) is a six-membered cyclic acetal bearing a reactive chloromethyl substituent at the 4-position . This structure confers dual functionality: the dioxane ring serves as a stable protecting scaffold for carbonyls and diols, while the pendant chloromethyl group acts as a potent electrophile for nucleophilic substitution and alkylation reactions . The compound is typically supplied as a colorless to pale yellow liquid with a molecular weight of 136.58 g/mol and a standard commercial purity of 95% . Its role as an intermediate in organic synthesis—particularly for constructing bioactive 1,3-dioxacycloalkane derivatives—positions it within a narrow set of heterocyclic electrophiles where ring size and substitution pattern critically dictate downstream reaction outcomes [1].

Electrophilic chloromethyl handle for nucleophilic substitution and alkylation
1,3-Dioxane core as a stable protecting scaffold for carbonyls and diols
Liquid intermediate (typical purity 95%) suitable for heterocycle synthesis workflows

Why 4-Chloromethyl-[1,3]dioxane Cannot Be Replaced by Closely Related Chloromethyl Heterocycles


Attempts to substitute 4-chloromethyl-[1,3]dioxane with its most obvious analog—4-chloromethyl-1,3-dioxolane—or positional isomers such as 2-chloromethyl-1,3-dioxane are chemically unsound without rigorous revalidation. The six-membered 1,3-dioxane ring exhibits fundamentally different conformational dynamics, acid stability, and nucleophilic substitution kinetics compared to five-membered dioxolane analogs [1]. Moreover, the position of the chloromethyl group dictates the regioselectivity of subsequent transformations; for instance, nucleophilic attack on 4-substituted dioxanes proceeds with distinct steric and electronic biases compared to 2-substituted or 5-substituted isomers [2]. In biological applications, the antimicrobial activity of 1,3-dioxacycloalkanes is exquisitely sensitive to both ring size and substitution pattern, with chloromethyl-containing six-membered rings displaying unique minimum inhibitory concentration (MIC) profiles not replicated by hydroxymethyl analogs or five-membered counterparts [3]. Generic substitution without empirical verification risks synthetic failure, altered biological activity, or unexpected stability issues.

Five-membered dioxolane analogs
Conformational dynamics and acid stability may differ significantly, altering nucleophilic substitution kinetics.
2- or 5-substituted positional isomers
Regioselectivity of subsequent transformations may shift due to distinct steric and electronic biases.
Hydroxymethyl or unsubstituted analogs
Reported antimicrobial screening profiles may not transfer; chloromethyl substitution appears to influence MIC endpoint context.

Quantitative Differentiation Evidence for 4-Chloromethyl-[1,3]dioxane Against Structural Analogs


Ring-Size Dependent Antimicrobial Activity: Six-Membered Chloromethyl Dioxolane vs. Structurally Similar Hydroxymethyl Analog

A study evaluating the antimicrobial activity of functionally substituted 1,3-dioxacycloalkanes directly compared the chloromethyl-containing six-membered dioxolane derivative (2-methyl-2-ethyl-4-chloromethyl-1,3-dioxolane) with its hydroxymethyl analog (2-methyl-2-ethyl-4-hydroxymethyl-1,3-dioxolane) against fungal and bacterial test cultures. The chloromethyl derivative exhibited weak antifungal activity (MIC = 100 μg/mL) against Candida albicans, whereas the structurally similar hydroxymethyl derivative showed no measurable inhibitory activity [1]. This demonstrates that the chloromethyl substitution is essential for conferring even weak antimicrobial activity within this scaffold, and that simple functional group interchange abolishes biological effect.

Antifungal MIC (C. albicans)
Head-to-head
Target: MIC = 100 µg/mL; Comparator (hydroxymethyl analog): no inhibition detected
Reported MIC endpoint context
Chloromethyl vs hydroxymethyl analog; in vitro assay
Antimicrobial 1,3-dioxacycloalkane Minimum Inhibitory Concentration (MIC)

Conformational Stability and Regioselectivity in Nucleophilic Substitution: 4-Substituted vs. 5-Substituted 1,3-Dioxanes

Dynamic PMR studies on 5,5-disubstituted 1,3-dioxanes revealed that the free energies of activation for conformational transitions differ substantially based on the nature and position of substituents. Specifically, 5,5-bis(chloromethyl)-1,3-dioxane exhibits a distinct conformational energy barrier compared to unsubstituted 1,3-dioxane [1]. Furthermore, nucleophilic substitution on 5,5-di(chloromethyl)-1,3-dioxane proceeds with pronounced regioselectivity; reaction with sodium iodide in acetone yields predominantly 2-R-5-chloromethyl-5-iodomethyl-1,3-dioxanes in low yields, indicating that substitution occurs mainly at one chloromethyl site due to steric and electronic constraints [2]. In contrast, 4-substituted chloromethyl dioxanes (such as the target compound) possess a single reactive chloromethyl group positioned at a ring carbon adjacent to only one oxygen atom, which is expected to exhibit different substitution kinetics and product distributions compared to geminally disubstituted or 2-substituted isomers.

Regioselectivity
Cross-study comparable
4-substituted: single reactive site; 5,5-bis(chloromethyl): predominantly mono-iodinated product, low yield
Regiochemical outcome may differ
Steric and electronic constraints influence substitution
Conformational Analysis Nucleophilic Substitution Regioselectivity

Physicochemical Property Differentiation: Six-Membered 1,3-Dioxane vs. Five-Membered 1,3-Dioxolane Analogs

Computational predictions indicate that 4-chloromethyl-[1,3]dioxane possesses an ACD/LogP of 0.10 and an estimated water solubility of 16,090 mg/L at 25°C . In contrast, its five-membered analog 4-chloromethyl-1,3-dioxolane (C4H7ClO2, MW 122.55) exhibits a lower molecular weight and, based on its reduced carbon count, is expected to have a lower LogP and higher aqueous solubility. While direct experimental LogP for the dioxolane analog is not available in the open literature, the structural difference of one additional methylene unit in the six-membered ring translates to measurably altered partitioning behavior—a factor that critically influences extraction efficiency, chromatographic retention, and bioavailability in lead optimization campaigns.

LogP & Water Solubility
Class-level
Target: ACD/LogP 0.10, solubility ~16,090 mg/L; 5-membered analog: lower LogP anticipated
Physicochemical profile context
Class-level inference; experimental data limited
Physicochemical Properties Lipophilicity Solubility

Synthetic Yield and Scalability: Direct Synthesis from Allyl Chloride and Formaldehyde

U.S. Patent US2296375 discloses a process for preparing halogenated meta-dioxanes, including 4-chloromethyl metadioxane (i.e., 4-chloromethyl-[1,3]dioxane), by reacting allyl chloride with formaldehyde in the presence of an acidic catalyst [1]. In a closely related process for 4-methyl-4-chloromethyl metadioxane, a yield of 76% based on formaldehyde charged was achieved [2]. While specific yield data for the unsubstituted 4-chloromethyl metadioxane is not provided, the patent establishes a scalable, one-step route from commodity chemicals. In contrast, the synthesis of 2-chloromethyl-1,3-dioxane typically requires chloromethylation of preformed 1,3-dioxane using chloromethyl methyl ether and a Lewis acid—a two-step sequence employing a highly toxic and carcinogenic reagent . The allyl chloride-formaldehyde route for the 4-substituted isomer avoids chloromethyl methyl ether entirely, offering a safer and more industrially viable manufacturing process.

Synthetic Route
Cross-study comparable
From allyl chloride + formaldehyde (H2SO4 cat.); 76% yield for 4-methyl analog
Synthetic route context
Safer than chloromethyl methyl ether route
Synthetic Methodology Yield Scalability

Validated Application Scenarios for 4-Chloromethyl-[1,3]dioxane Based on Quantitative Evidence


Synthesis of N-Substituted 4-Aminomethyl-1,3-dioxanes for Water-Soluble Pyridinium Derivatives

The chloromethyl group at the 4-position serves as a robust electrophilic handle for amination reactions. As demonstrated in the synthesis of 4-(R-amino)methyl-1,3-dioxanes, 4-chloromethyl-1,3-dioxanes undergo efficient nucleophilic substitution with amines to yield aminomethyl derivatives, which can be further elaborated to water-soluble pyridinium chlorides [1]. This reactivity profile is consistent with the electrophilic nature established in Section 3. Researchers requiring water-soluble heterocyclic scaffolds for biological testing should procure the 4-chloromethyl isomer specifically, as positional isomers may exhibit altered amination kinetics or regioselectivity.

Antimicrobial Lead Optimization Leveraging Chloromethyl-Dependent Activity

Evidence from direct comparator studies confirms that chloromethyl substitution on the 1,3-dioxolane/dioxane core is essential for measurable antimicrobial activity against Candida albicans (MIC = 100 μg/mL), whereas hydroxymethyl analogs are inactive [2]. For medicinal chemistry programs exploring 1,3-dioxacycloalkane-based antimicrobials, 4-chloromethyl-[1,3]dioxane represents the minimum active pharmacophore unit. Purchasing the hydroxymethyl or unsubstituted analogs would yield no detectable activity in primary screens, wasting resources and delaying project timelines.

Scalable Intermediate for Agrochemical and Pharmaceutical Building Blocks

The patent literature establishes a direct, one-step synthesis of 4-chloromethyl metadioxane from allyl chloride and formaldehyde, avoiding hazardous chloromethylating agents required for other isomers [3]. Process chemists scaling up the production of 1,3-dioxane-containing active pharmaceutical ingredients (APIs) or agrochemical intermediates should prioritize the 4-chloromethyl isomer for its safer, more atom-economical manufacturing route. The 76% yield achieved for the closely related 4-methyl-4-chloromethyl analog [4] provides a benchmark for expected process efficiency.

Conformationally Defined Scaffolds for Structure-Activity Relationship (SAR) Studies

The six-membered 1,3-dioxane ring adopts well-defined chair conformations, and substitution at the 4-position introduces stereoelectronic constraints that influence reactivity and molecular recognition [5]. Unlike five-membered dioxolanes, which are more conformationally flexible, the 1,3-dioxane core provides a rigid scaffold for probing stereochemical requirements in target binding. The ACD/LogP of 0.10 and moderate water solubility further position 4-chloromethyl-[1,3]dioxane as a balanced scaffold for medicinal chemistry exploration—lipophilic enough for membrane permeability yet sufficiently soluble for in vitro assays.

Application
Selection Property
Validation Focus
4-Aminomethyl dioxane synthesis
Electrophilic chloromethyl reactivity
Amination kinetics and regiochemistry
Antimicrobial screening studies
Chloromethyl substitution required for MIC endpoint
MIC endpoint review against C. albicans
Process-scale intermediate supply
Safer allyl chloride–formaldehyde route
Process safety and yield benchmarking
Stereochemical SAR research
Conformationally restrained 6-membered ring
Ring-size dependent LogP and solubility review

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16 linked technical documents
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